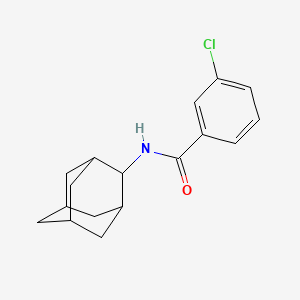

N-(2-adamantyl)-3-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-adamantyl)-3-chlorobenzamide is a compound that is part of a broader class of chemicals involving adamantane derivatives. Adamantane is a unique and rigid bicyclic hydrocarbon framework that imparts stability and unique properties to its derivatives. Although the specific compound N-(2-adamantyl)-3-chlorobenzamide is not directly mentioned in the provided papers, the synthesis and properties of similar adamantyl-substituted compounds are discussed, which can provide insights into the chemistry of N-(2-adamantyl)-3-chlorobenzamide.

Synthesis Analysis

The synthesis of adamantyl-substituted compounds typically involves multi-step reactions starting from adamantane or its derivatives. For instance, 1-adamantanecarboxylic acid is synthesized by reacting adamantane with formic acid in the presence of concentrated sulfuric acid, which is then converted to N-(3-chlorophenyl)-1-adamantanecarboxamide with an overall yield of about 85.3% . This process involves acylation and the optimization of reaction conditions such as temperature, reaction time, and molar ratios of reactants. Similarly, the synthesis of other adamantyl-substituted nitrogen heterocycles is achieved using 3-(1-adamantyl)-3-chloropropenal as a synthon . These methods could potentially be adapted for the synthesis of N-(2-adamantyl)-3-chlorobenzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of adamantyl-substituted compounds is characterized by the presence of the adamantane framework, which confers a high degree of rigidity and three-dimensionality. X-ray crystallographic analysis of related compounds, such as 3-(1-adamantyl)-3-chloropropenal, reveals the trans configuration of substituents and provides details about bond lengths and molecular symmetry . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of N-(2-adamantyl)-3-chlorobenzamide.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantyl-substituted compounds are influenced by the adamantane core. This core imparts high thermal stability and a propensity to form supramolecular structures through non-covalent interactions. The synthesis of poly(N-isopropylacrylamide) oligomers with adamantyl and β-cyclodextrin moieties results in the formation of supramolecular thermoresponsive hyperbranched polymers, indicating the temperature-sensitive behavior of such systems . These properties are indicative of the potential behavior of N-(2-adamantyl)-3-chlorobenzamide in various environments and could guide its applications in material science or pharmaceuticals.

Applications De Recherche Scientifique

Coordination Chemistry

Adamantane derivatives have been explored in the coordination chemistry of lipoic acid and related compounds. A study by Wilhelm, Koch, and Strasdeit (2002) focused on N-(1-Adamantyl)lipoamide, revealing insights into its protonation behavior and structural characteristics, which are pivotal in understanding the coordination chemistry and potential applications of adamantane-based compounds in materials science and catalysis (Wilhelm, Koch, & Strasdeit, 2002).

Nanomaterials and Drug Delivery

Adamantane structures have been utilized in the modification of nanodiamonds (NDs) to enhance their biocompatibility and water dispersibility, crucial for biomedical applications, including drug delivery. Huang et al. (2018) synthesized β-CD containing hyperbranched polymer functionalized ND composites, showcasing the potential of adamantane derivatives in creating advanced materials for biomedical applications (Huang et al., 2018).

Inhibitory Activities and Molecular Docking Studies

The cholinesterase inhibitory activities of adamantyl-based derivatives have been studied for their potential applications in treating neurological disorders. Kwong et al. (2017) examined the inhibitory effects of adamantyl-based ester derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), providing valuable insights into the therapeutic potential of these compounds in neurodegenerative diseases (Kwong et al., 2017).

Urease Inhibition for Therapeutic Applications

Adamantane derivatives have been explored for their urease inhibitory activities, with implications for therapeutic applications in diseases caused by urease-producing pathogens. Ahmed et al. (2021) investigated novel amantadine-thiourea conjugates for their urease inhibition, demonstrating the potential of adamantane derivatives in developing new therapeutic agents (Ahmed et al., 2021).

Mechanoluminescence in Polymer Networks

The application of adamantane derivatives in understanding stress-induced damage in polymer networks has been explored through mechanoluminescence. Clough, van der Gucht, and Sijbesma (2017) used bis(adamantyl-1,2-dioxetane) as a mechanophore in poly(methyl methacrylate) (PMMA) networks to study covalent bond scission caused by solvent ingress, highlighting the use of adamantane derivatives in materials science and engineering (Clough, van der Gucht, & Sijbesma, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-adamantyl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRKTNOBTJTZEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-adamantyl)-3-chlorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2542934.png)

![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2542944.png)

![1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2542948.png)

![1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542949.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2542951.png)

![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide](/img/structure/B2542953.png)